molecular formula C10H9BrN2O2 B1378245 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid CAS No. 1420800-25-4

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Cat. No.: B1378245
CAS No.: 1420800-25-4
M. Wt: 269.09 g/mol
InChI Key: LXENVJKUNCQATJ-UHFFFAOYSA-N
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Description

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is a chemical compound with a molecular formula of C10H9BrN2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid typically involves the bromination of 1,2-dimethylbenzodiazole-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzodiazole-5-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Chloro-1,2-dimethylbenzodiazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

Uniqueness

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. The bromine atom also contributes to the compound’s potential biological activity, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

7-bromo-1,2-dimethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(10(14)15)3-7(11)9(8)13(5)2/h3-4H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXENVJKUNCQATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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